molecular formula C13H21N3O2 B6170729 tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate CAS No. 2639446-67-4

tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate

Cat. No.: B6170729
CAS No.: 2639446-67-4
M. Wt: 251.3
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Description

Tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate: is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate typically involves the following steps:

  • Amination: : The starting material, 2-aminopyridine, undergoes amination to introduce the amino group at the appropriate position.

  • Alkylation: : The aminated pyridine is then alkylated with an appropriate alkyl halide to introduce the propyl group.

  • Carbamate Formation: : The alkylated pyridine is treated with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the carbamate group.

  • Substitution: : Substitution reactions can occur at the amino or propyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of reduced carbamate derivatives.

  • Substitution: : Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate: has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its potential therapeutic properties in drug development.

  • Industry: : Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate: can be compared with other similar compounds, such as:

  • Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound

Properties

CAS No.

2639446-67-4

Molecular Formula

C13H21N3O2

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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